molecular formula C24H30O12 B14406596 6'-(m-Hydroxybenzoyl)loganin CAS No. 82474-98-4

6'-(m-Hydroxybenzoyl)loganin

Katalognummer: B14406596
CAS-Nummer: 82474-98-4
Molekulargewicht: 510.5 g/mol
InChI-Schlüssel: FLFVLNFBZSLWFZ-FAYXVKSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6'-(m-Hydroxybenzoyl)loganin is an iridoid glycoside derivative characterized by the substitution of a meta-hydroxybenzoyl group at the 6' position of the loganin backbone. This structural modification enhances its pharmacological profile compared to the parent compound loganin, a well-studied iridoid glycoside isolated from Cornus officinalis and other medicinal plants. The compound was first isolated from Erythraea centaurium and later identified in Tripterospermum chinense (Gentianaceae), where it demonstrated anti-inflammatory and molecular docking affinity for targets such as JNK1, JAK1, MIF, and SIRT1 . Its molecular formula is C23H28O12, with a molecular weight of 496.47 g/mol.

Eigenschaften

CAS-Nummer

82474-98-4

Molekularformel

C24H30O12

Molekulargewicht

510.5 g/mol

IUPAC-Name

methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C24H30O12/c1-10-15(26)7-13-14(22(31)32-2)8-34-23(17(10)13)36-24-20(29)19(28)18(27)16(35-24)9-33-21(30)11-4-3-5-12(25)6-11/h3-6,8,10,13,15-20,23-29H,7,9H2,1-2H3/t10-,13+,15-,16-,17+,18-,19+,20-,23-,24+/m1/s1

InChI-Schlüssel

FLFVLNFBZSLWFZ-FAYXVKSQSA-N

Isomerische SMILES

C[C@@H]1[C@@H](C[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O

Kanonische SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(m-Hydroxybenzoyl)loganin typically involves the esterification of loganin with m-hydroxybenzoic acid. This reaction can be carried out under mild acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 6’-(m-Hydroxybenzoyl)loganin may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing loganin and subsequently esterifying it with m-hydroxybenzoic acid. This method offers a sustainable and scalable approach to producing the compound .

Analyse Chemischer Reaktionen

Types of Reactions

6’-(m-Hydroxybenzoyl)loganin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced hydroxybenzoyl derivatives.

    Substitution: Ethers, esters.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The biological effects of 6’-(m-Hydroxybenzoyl)loganin are primarily mediated through its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Loganin (Parent Compound)

  • Structure : Lacks the m-hydroxybenzoyl group at the 6' position.
  • Pharmacological Activities: Cardioprotective: Inhibits angiotensin II-induced cardiac hypertrophy by suppressing JAK2/STAT3 and NF-κB pathways, reducing fibrosis and inflammation . Neuroprotective: Mitigates oxidative stress in neuronal cells and Parkinson’s disease models . Hepatoprotective: Blocks NLRP3 inflammasome activation, alleviating nonalcoholic steatohepatitis (NASH) .
  • Pharmacokinetics : Low oral bioavailability due to efflux via MRP2 transporters and pH-dependent absorption in the intestine .
Key Differences:

6'-(m-Hydroxybenzoyl)loganin exhibits stronger anti-inflammatory activity (e.g., NO inhibition) and enhanced binding to inflammatory targets (JAK1, MIF) compared to loganin . The hydroxybenzoyl group may improve membrane permeability or target specificity.

Morroniside

  • Structure : Structural isomer of loganin with a methyl group at C7 and hydroxylation at C6.
  • Pharmacological Activities :
    • Antidiabetic : Comparable efficacy to acarbose and metformin in reducing serum glucose and protecting pancreatic β-cells .
    • Neuroprotective : Enhances cognitive function in Alzheimer’s models.
  • Comparison :
    While both morroniside and 6'-(m-Hydroxybenzoyl)loganin are iridoid glycosides, the latter’s hydroxybenzoyl group confers distinct anti-inflammatory properties absent in morroniside.

Secologanin Derivatives

  • Examples : Secologanin dimethyl acetal, cantleyoside.
  • Structure : Secoiridoids with open-ring configurations.
  • Activities: Precursors in terpenoid indole alkaloid biosynthesis. Limited direct pharmacological data compared to 6'-(m-Hydroxybenzoyl)loganin.
  • Comparison :
    The closed-ring structure of 6'-(m-Hydroxybenzoyl)loganin may enhance stability and bioavailability compared to secologanin derivatives .

Other Acylated Loganin Derivatives

  • Examples : 7-Caffeoyloxysweroside, 4’-m-hydroxybenzoyl loganin.
  • Activities :
    • 7-Caffeoyloxysweroside : Binds to MKK6 and PPAR-γ, showing anti-inflammatory effects .
    • 4’-m-hydroxybenzoyl loganin : Positional isomer of 6’-(m-Hydroxybenzoyl)loganin; similar anti-inflammatory activity but distinct target affinity (e.g., stronger binding to SIRT1) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Activities
6'-(m-HB)loganin 6'-m-hydroxybenzoyl C23H28O12 496.47 Anti-inflammatory, JAK1/MIF inhibition
Loganin None C17H26O10 390.38 Cardioprotective, hepatoprotective
Morroniside C7 methyl, C8 hydroxyl C17H26O11 406.38 Antidiabetic, neuroprotective
4’-m-HB loganin 4’-m-hydroxybenzoyl C23H28O12 496.47 Anti-inflammatory, SIRT1 binding

Table 2: Pharmacokinetic and Mechanistic Differences

Compound Bioavailability Key Targets Toxicity Profile
6'-(m-HB)loganin Not reported JAK1, MIF, SIRT1 No reported toxicity
Loganin Low (~10%) JAK2/STAT3, NF-κB, NLRP3 Non-toxic up to 200 mg/kg
Morroniside Moderate α-glucosidase, PPAR-γ Low hepatotoxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.